

Resistoflavine: A Technical Overview of a Bioactive Microbial Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Resistoflavine

Cat. No.: B016146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a naturally occurring polyketide produced by the marine actinomycete *Streptomyces chibaensis*.^[1] As a member of the quinone-related antibiotics, it has garnered interest for its significant cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Resistoflavine**. It also outlines a generalized experimental protocol for its isolation and purification from its natural source and presents a putative biosynthetic pathway based on related compounds.

Chemical Structure and Physicochemical Properties

Resistoflavine is a pentacyclic compound featuring a unique discoid ring system. Its chemical identity and key physicochemical properties are summarized below.

Identifier	Value
IUPAC Name	(-)3,5,7,11b-tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
CAS Number	29706-96-5
Molecular Formula	C ₂₂ H ₁₆ O ₇
Molecular Weight	392.36 g/mol
Solubility	Soluble in DMF and DMSO
SMILES	CC1=CC(O)=C(C(C(C(O)=CC(O)=C2C(C3(C)C)=O)=C2C4(O)C3=C5)=O)C4=C1C5=O
InChI	InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3

Spectroscopic Data

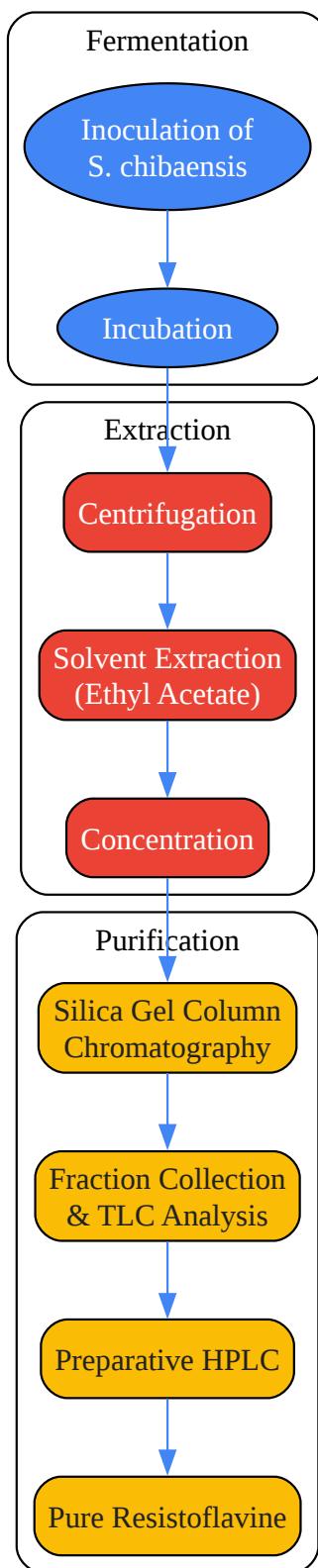
The structure of **Resistoflavine** has been elucidated using various spectroscopic methods. While a detailed public record of the raw spectral data is not readily available, the following table summarizes the key spectroscopic techniques used for its characterization.

Spectroscopic Technique	Purpose
¹ H NMR	Determination of the proton framework of the molecule.
¹³ C NMR	Identification of the carbon skeleton and functional groups.
Infrared (IR) Spectroscopy	Identification of functional groups such as hydroxyls and carbonyls.
Mass Spectrometry (MS)	Determination of the molecular weight and elemental composition.

Experimental Protocols: Isolation and Purification

Resistoflavine is isolated from the fermentation broth of *Streptomyces chibaensis*. The following is a generalized protocol for the isolation and purification of **Resistoflavine** based on standard methods for natural product extraction from actinomycetes.[\[1\]](#)[\[2\]](#)

1. Fermentation:

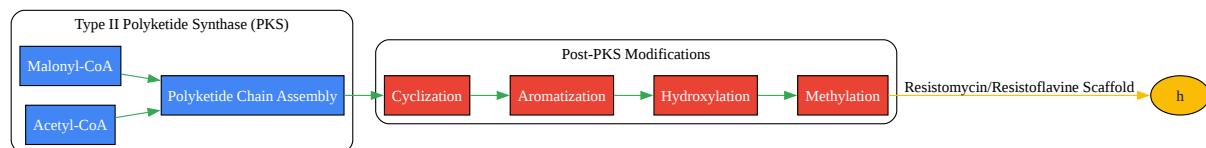

- A pure culture of *Streptomyces chibaensis* is inoculated into a suitable liquid medium, such as Waksman liquid medium.
- The culture is incubated on a rotary shaker at 28 °C for an optimized duration to allow for the production of secondary metabolites.

2. Extraction:

- The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.
- The supernatant is then extracted with an equal volume of an organic solvent, typically ethyl acetate, to partition the bioactive compounds into the organic phase.
- The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

- The crude extract is subjected to column chromatography using a stationary phase such as silica gel.
- A gradient elution system with a mixture of non-polar and polar solvents (e.g., chloroform and methanol) is used to separate the compounds based on their polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the compound of interest are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure **Resistoflavine**.



[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for the isolation and purification of **Resistoflavine**.

Biosynthesis

The biosynthetic pathway of **Resistoflavine** has not been fully elucidated. However, the gene cluster for the biosynthesis of a structurally related compound, resistomycin, has been identified in *Streptomyces resistomycificus*.^[3] It is a type II polyketide synthase (PKS) pathway, which provides a model for the likely biosynthesis of **Resistoflavine**.

[Click to download full resolution via product page](#)

Fig. 2: Proposed biosynthetic pathway for **Resistoflavine** based on resistomycin biosynthesis.

Biological Activity and Mechanism of Action

Resistoflavine has demonstrated potent cytotoxic activity against human cancer cell lines. Specifically, it is effective against gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cells. While the precise mechanism of action is still under investigation, its structural similarity to other quinone-containing compounds suggests a potential role in inducing oxidative stress and apoptosis in cancer cells. The mechanism of the related compound, resistomycin, has been shown to involve the induction of oxidative stress, mitochondrial apoptosis, and cell cycle arrest.

Conclusion

Resistoflavine is a promising bioactive compound with significant cytotoxic properties. Its complex chemical structure and potent biological activity make it a person of interest for further investigation in drug discovery and development. Future research should focus on the complete elucidation of its biosynthetic pathway, total synthesis, and a detailed investigation of its mechanism of action to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Resistoflavine, cytotoxic compound from a marine actinomycete, *Streptomyces chibaensis* AUBN1/7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of antibacterial compound from *Streptomyces levis* collected from soil sample of north India | PLOS One [journals.plos.org]
- 3. A gene cluster encoding resistomycin biosynthesis in *Streptomyces resistomycificus*; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Resistoflavine: A Technical Overview of a Bioactive Microbial Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016146#chemical-structure-of-resistoflavine\]](https://www.benchchem.com/product/b016146#chemical-structure-of-resistoflavine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com